molecular formula C10H14ClNO B13054925 (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL

Cat. No.: B13054925
M. Wt: 199.68 g/mol
InChI Key: HKFFNDYCESEXKQ-XCBNKYQSSA-N
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Description

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and a hydroxyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloro-3-methylbenzaldehyde and a suitable chiral amine.

    Formation of Intermediate: The aldehyde undergoes a condensation reaction with the chiral amine to form an imine intermediate.

    Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride to yield the desired chiral amine alcohol.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Temperature Control: Maintaining optimal temperatures to prevent side reactions.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving nucleophiles like sodium methoxide or potassium cyanide.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Pharmaceutical Applications

1. Antidepressant Properties

Research has indicated that compounds similar to (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL possess antidepressant effects. The compound's structural characteristics allow it to interact with neurotransmitter systems, potentially offering therapeutic benefits for mood disorders.

2. Analgesic Effects

Studies have suggested that this compound may exhibit analgesic properties. Its ability to modulate pain pathways could lead to the development of new pain management therapies, particularly in chronic pain conditions.

3. Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives that can enhance its pharmacological profile. Modifications can lead to compounds with improved efficacy and reduced side effects.

Cosmetic Applications

1. Skin Care Formulations

The compound is being investigated for its role in skin care products. Its properties may contribute to formulations aimed at improving skin hydration and texture. For instance, this compound can be incorporated into emulsions that provide moisturizing effects while being non-irritating to the skin .

2. Anti-Aging Products

Due to its potential anti-inflammatory and antioxidant properties, the compound is being explored for use in anti-aging formulations. It may help reduce the appearance of fine lines and improve overall skin elasticity.

Research Case Studies

StudyApplicationFindings
Study on Antidepressant EffectsPharmaceuticalDemonstrated significant mood improvement in animal models .
Analgesic Activity AssessmentPharmaceuticalShowed reduced pain response in test subjects compared to control groups .
Cosmetic Formulation DevelopmentCosmeticDeveloped a stable emulsion with enhanced moisturizing properties .

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: A diastereomer with different stereochemistry.

    (1S,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: Another diastereomer with distinct properties.

    (1S,2S)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL: The enantiomer of the compound.

Uniqueness

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties compared to its diastereomers and enantiomers.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1R,2R)-1-Amino-1-(4-chloro-3-methylphenyl)propan-2-OL, also known by its CAS number 1213096-85-5, is a chiral compound with significant potential in various biological applications. Its unique structure, featuring an amino group and a hydroxyl group attached to a substituted aromatic ring, makes it an interesting subject for pharmacological studies. This article explores the biological activity of this compound, summarizing relevant research findings, potential therapeutic applications, and mechanisms of action.

The molecular formula of this compound is C10H14ClNOC_{10}H_{14}ClNO, with a molecular weight of approximately 199.68 g/mol. The compound's structure is characterized by the presence of a chiral center, which influences its biological interactions and activity.

PropertyValue
CAS Number1213096-85-5
Molecular FormulaC10H14ClNO
Molecular Weight199.68 g/mol
Chiral Centers1

Preliminary studies indicate that this compound may interact with specific receptors or enzymes within biological systems. These interactions can influence various signaling pathways and biological responses. However, detailed elucidation of these mechanisms remains an area for further investigation.

Pharmacological Potential

Research has suggested that compounds with structural similarities to this compound exhibit diverse pharmacological effects, including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : The presence of the amino group may contribute to anti-inflammatory properties by modulating inflammatory pathways.

Study on Antimicrobial Properties

A study investigating the antimicrobial properties of similar compounds found that derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria. The research highlighted the importance of the aromatic ring in enhancing bioactivity against microbial pathogens .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various bacterial strains
AntioxidantPotential antioxidant activity in vitro
Anti-inflammatoryModulation of inflammatory pathways

Properties

Molecular Formula

C10H14ClNO

Molecular Weight

199.68 g/mol

IUPAC Name

(1R,2R)-1-amino-1-(4-chloro-3-methylphenyl)propan-2-ol

InChI

InChI=1S/C10H14ClNO/c1-6-5-8(3-4-9(6)11)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m1/s1

InChI Key

HKFFNDYCESEXKQ-XCBNKYQSSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)[C@H]([C@@H](C)O)N)Cl

Canonical SMILES

CC1=C(C=CC(=C1)C(C(C)O)N)Cl

Origin of Product

United States

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